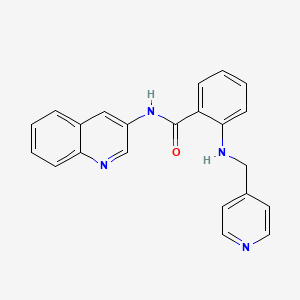

2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide

Descripción

2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide is a synthetic benzamide derivative characterized by a pyridin-4-ylmethylamino substituent at the 2-position of the benzamide core and a quinolin-3-yl group as the terminal amide moiety.

Propiedades

Número CAS |

267891-20-3 |

|---|---|

Fórmula molecular |

C22H18N4O |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

2-(pyridin-4-ylmethylamino)-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C22H18N4O/c27-22(26-18-13-17-5-1-3-7-20(17)25-15-18)19-6-2-4-8-21(19)24-14-16-9-11-23-12-10-16/h1-13,15,24H,14H2,(H,26,27) |

Clave InChI |

QPJBZGJXBJLNQV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3NCC4=CC=NC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

Substitution with Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzamide core.

Introduction of Quinolin-3-yl Group: The quinolin-3-yl group can be added through a coupling reaction, such as a Suzuki or Heck coupling, using a quinoline derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The central benzamide group participates in hydrolysis and nucleophilic substitution:

Amino Group Reactivity

The secondary amine (-NH-) in the pyridinylmethylamino moiety undergoes alkylation and acylation:

Aromatic Ring Functionalization

The benzene, pyridine, and quinoline rings participate in electrophilic substitution:

Cross-Coupling Reactions

The quinoline and pyridine systems enable catalytic coupling:

Coordination Chemistry

The pyridine and quinoline nitrogen atoms act as ligands for metal complexes:

Biological Activity-Driven Modifications

Derivatives of this compound have been synthesized for pharmacological studies:

Key Mechanistic Insights:

-

The amide bond’s stability under physiological conditions makes the compound suitable for prodrug strategies .

-

Electron-withdrawing groups on the quinoline ring enhance electrophilic substitution rates .

-

Steric hindrance from the pyridinylmethyl group limits reactivity at the benzene ring’s ortho position.

Aplicaciones Científicas De Investigación

2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Benzamide Core) | Terminal Group | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide | Pyridin-4-ylmethylamino | Quinolin-3-yl | ~373.8* | Bicyclic quinoline, high aromaticity |

| N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | Pyridin-4-ylmethylamino | 4-Chlorophenyl | 337.8 | Smaller aryl group, halogenated |

| Motesanib (AMG 706) | Pyridin-4-ylmethylamino | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl | 373.5 | Indole derivative, angiogenesis target |

| 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | Methyl, pyridin-4-ylmethylphenyl | 3-Methylbenzamide | 332.2 | Methyl substitution, phenyl linker |

| N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide | Thiazolylmethylthio, cyano-pyridinyl | Ethylamino | ~407.5† | Thioether linkage, cyano group |

*Estimated based on quinoline (C₉H₇N) substitution. †Calculated from molecular formula in .

Key Observations :

- The quinolin-3-yl group in the target compound introduces a larger aromatic system compared to chlorophenyl or indole groups, which may improve target binding but reduce solubility .

Motesanib (AMG 706)

A clinically studied angiogenesis inhibitor, Motesanib targets vascular endothelial growth factor receptors (VEGFRs) and other kinases. Its indole moiety likely contributes to binding in hydrophobic kinase pockets. The target compound’s quinoline group may mimic this interaction but with altered selectivity due to steric and electronic differences .

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

This analog, documented in DrugBank datasets, interacts with proteins involved in signaling pathways (e.g., kinases or GPCRs).

Thiazolyl/Isoxazolyl Derivatives

Compounds with thiazolylmethylthio groups () are reported for anticancer and antiviral applications. The thioether linkage may confer resistance to hydrolysis compared to the target compound’s amine group, though direct comparisons are unavailable .

Pharmacokinetic Considerations

- Solubility: The quinoline group’s hydrophobicity may lower aqueous solubility compared to chlorophenyl or indole derivatives, necessitating formulation adjustments .

- Metabolic Stability : Amine linkages (as in the target compound) are prone to oxidative metabolism, whereas thioethers () may undergo slower degradation, extending half-life .

Actividad Biológica

2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a quinoline moiety with a pyridine-linked amine, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical structure of 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide can be represented as follows:

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the quinoline and pyridine rings suggests potential inhibitory effects on kinases and other enzymes related to cancer and neurodegenerative diseases.

Anticancer Properties

Research has indicated that compounds similar to 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promise as inhibitors of RET kinase, which is implicated in several cancers. A study demonstrated that certain benzamide derivatives effectively inhibited cell proliferation driven by RET mutations, suggesting that this class of compounds could be further explored for anticancer applications .

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. For example, a related compound was found to inhibit c-Abl activation, providing neuroprotection against MPP+-induced cell death in SH-SY5Y cells . This indicates that similar mechanisms may be at play for 2-((Pyridin-4-ylmethyl)amino)-N-(quinolin-3-yl)benzamide.

Study 1: Inhibitory Activity Against Kinases

A series of benzamide derivatives were synthesized and tested for their inhibitory activity against various kinases. Among these, compounds featuring pyridine rings demonstrated enhanced potency compared to their non-pyridine counterparts. The study highlighted that the structural modifications significantly influenced the binding affinity and selectivity towards specific kinases .

Study 2: Antimicrobial Activity

In another investigation, similar compounds were evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited considerable activity against a range of bacterial strains. This suggests that the incorporation of pyridine and quinoline moieties could enhance the antimicrobial efficacy of benzamide-based compounds .

Data Tables

Table 1: Biological Activities of Related Compounds

Q & A

Advanced Research Question

- Docking studies : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with improved hydrogen-bonding to pyridinyl/quinolinyl moieties .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility .

- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data .

Reference : and describe computational workflows for dopamine receptor ligands and kinase inhibitors.

What analytical techniques are critical for assessing stability under physiological conditions?

Intermediate Research Question

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests shelf-life suitability) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes via HPLC .

Reference : and outline stability protocols for benzamide analogs.

How can researchers address low solubility in aqueous media during formulation?

Advanced Research Question

- Salt formation : Screen counterions (e.g., HCl, citrate) to improve solubility .

- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily .

Reference : and discuss solubility enhancement strategies for trifluoromethyl-substituted benzamides.

Notes

- Evidence exclusion : Data from () was omitted per guidelines.

- Methodological focus : Answers emphasize reproducible protocols over theoretical definitions.

- Advanced vs. Basic : Questions 3–7 require specialized expertise (e.g., SAR, computational modeling), while 1–2 address foundational synthesis/characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.